molecular formula C7H14ClN3O B1445878 2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride CAS No. 1788990-16-8

2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride

Cat. No.: B1445878
CAS No.: 1788990-16-8
M. Wt: 191.66 g/mol
InChI Key: MHAKQJLENQYQAP-UHFFFAOYSA-N
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Description

2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride is a chemical compound with the molecular formula C10H21ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical synthesis.

Scientific Research Applications

2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of polymers and other industrial chemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using the aforementioned synthetic routes, followed by purification and crystallization to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism by which 2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride exerts its effects is not well-documented. it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpropyl)-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
  • Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride

Uniqueness

2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-9-5-6-4-8-2-3-10(6)7(9)11;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAKQJLENQYQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CNCCN2C1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788990-16-8
Record name 2-methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
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2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
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2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
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2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
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2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
Reactant of Route 6
2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride

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